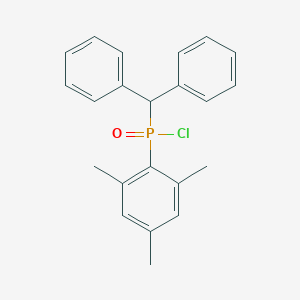
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinic chloride group attached to a diphenylmethyl and a 2,4,6-trimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride typically involves the reaction of diphenylmethylphosphine with 2,4,6-trimethylphenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the phosphinic chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding phosphinic amides or esters.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction Reactions: Reduction of the phosphinic chloride group can yield phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as acetonitrile or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions to achieve the desired oxidation.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution Reactions: Phosphinic amides, esters, and thiolates.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Phosphine derivatives.
Aplicaciones Científicas De Investigación
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphine-containing compounds.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing molecules.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to modify the properties of the final product.
Mecanismo De Acción
The mechanism of action of (Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride involves its interaction with nucleophiles, leading to the formation of various phosphinic derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: A related compound used as a photoinitiator in polymerization reactions.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications in the polymer industry.
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate: Used as an extractant in liquid-liquid extraction processes.
Uniqueness
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form stable phosphinic derivatives makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
90929-02-5 |
|---|---|
Fórmula molecular |
C22H22ClOP |
Peso molecular |
368.8 g/mol |
Nombre IUPAC |
2-[benzhydryl(chloro)phosphoryl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C22H22ClOP/c1-16-14-17(2)21(18(3)15-16)25(23,24)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15,22H,1-3H3 |
Clave InChI |
RZXJQZMHSGHCJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)P(=O)(C(C2=CC=CC=C2)C3=CC=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
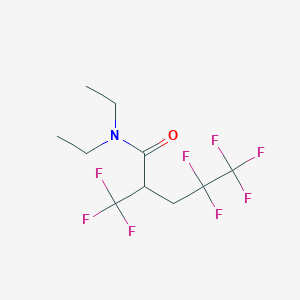
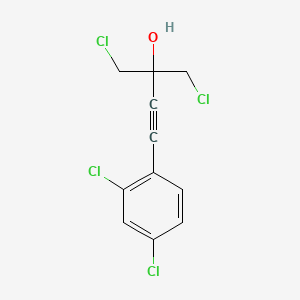
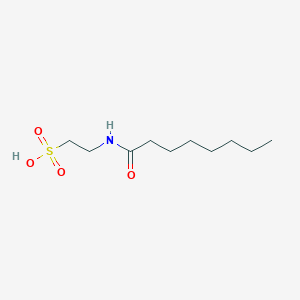

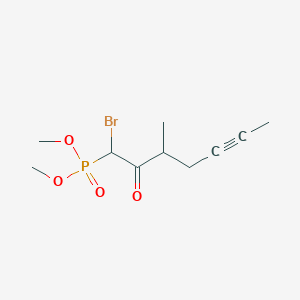
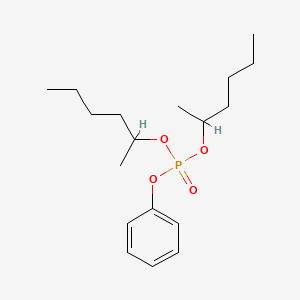
![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)


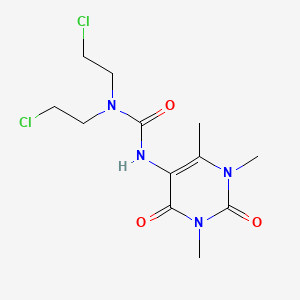
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
